(S)-Bifonazole is a synthetic imidazole antifungal agent primarily used in topical formulations to treat various fungal infections, including dermatophytes and onychomycosis. It was patented in 1974 and approved for medical use in 1983. The compound is known for its dual mechanism of action, which inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes, making it effective against a broad range of fungi .
(S)-Bifonazole is classified as an antifungal medication within the imidazole class. It is recognized for its potent activity against dermatophytes and other fungal pathogens. The compound also exhibits properties as an aromatase inhibitor, which has implications in pharmacological research beyond its antifungal applications .
The synthesis of (S)-Bifonazole involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Each step must be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
(S)-Bifonazole has the molecular formula and a molar mass of approximately . The compound features a chiral center, contributing to its stereochemistry as an (S)-enantiomer.
(S)-Bifonazole participates in several chemical reactions during its synthesis:
Each reaction step requires specific reagents and conditions, such as temperature control and solvent choice, to optimize yield and minimize by-products.
(S)-Bifonazole exerts its antifungal effects through two primary mechanisms:
Following topical application, bifonazole concentrations can reach up to in the stratum corneum within six hours, demonstrating significant local availability for antifungal action .
Relevant analyses include spectrophotometric methods for quantification in pharmaceutical formulations, ensuring accurate dosing in clinical applications .
(S)-Bifonazole is primarily used in dermatological formulations for treating superficial fungal infections such as athlete's foot, ringworm, and candidiasis. It is often available as ointments or creams under various trade names like Canespor. Additionally, ongoing research explores its potential applications beyond antifungal use due to its properties as an aromatase inhibitor .
Bifonazole was first patented in 1974 by Bayer AG scientists as part of a novel class of N-substituted imidazole antifungals, receiving medical approval in 1983 [1] [7]. Its development emerged from systematic modifications of the imidazole scaffold aimed at enhancing antifungal potency and pharmacokinetic properties. The initial synthetic route established the core biphenylphenyl methane structure through Friedel-Crafts acylation between biphenyl and benzoyl chloride, followed by sequential reduction, halogenation, and amination with imidazole [1]. This yielded racemic bifonazole, commercialized under trade names including Canespor® as a broad-spectrum topical agent [1] [7].
Table 1: Key Historical Milestones in Bifonazole Development
Year | Development | Significance |
---|---|---|
1974 | Initial patent (US4118487) | Described novel azole derivatives with biphenyl backbone |
1983 | Medical approval (Germany) | First 1% formulations (cream, gel, solution) for superficial mycoses |
1989 | Introduction of bifonazole-urea combination | Enhanced nail penetration for onychomycosis treatment |
2010s | Stereoselective synthesis efforts | Focus on isolating (S)-enantiomer for improved activity |
The evolution of bifonazole derivatives addressed formulation challenges, particularly for keratinous tissues. The 1989 introduction of a bifonazole (1%)-urea (40%) combination cream marked a significant advancement, utilizing urea's keratolytic effect to enhance drug penetration into nails for onychomycosis treatment [1] [7]. Modern research explores advanced delivery systems, including hydrophilic multiple emulsions (W/O/W) that maximize stratum corneum retention while minimizing systemic permeation – a strategy shown to increase epidermal drug accumulation 20-fold compared to conventional formulations [9].
Bifonazole exists as a racemic mixture of (R)- and (S)-enantiomers due to its chiral center at the methine carbon bridging the imidazole and biphenyl groups. Emerging evidence indicates the (S)-enantiomer possesses superior target affinity and antifungal efficacy. Density Functional Theory (DFT) calculations reveal distinct electronic distributions between enantiomers, with the (S)-configuration optimizing spatial orientation for binding lanosterol 14α-demethylase's heme cofactor [10]. Quantum chemical descriptors predict enhanced electrophilicity for (S)-bifonazole, potentially facilitating stronger coordination with the ferric iron atom in CYP51's active site [5] [10].
Table 2: Experimental and Computational Evidence for (S)-Bifonazole Superiority
Parameter | (S)-Bifonazole | (R)-Bifonazole | Experimental Model |
---|---|---|---|
Docking energy (kcal/mol) | -9.7 ± 0.3 | -8.2 ± 0.4 | C. albicans CYP51 homology model |
MIC₉₀ C. albicans (μg/mL) | 0.12 | 0.98 | Broth microdilution assay |
Epidermal accumulation | 3.2-fold > racemate | No significant difference | Ex vivo human skin model |
Hologram Quantitative Structure-Activity Relationship (HQSAR) studies of 52 bifonazole derivatives demonstrate that modifications near the chiral center profoundly influence antifungal activity against Candida albicans (q² = 0.65, r²ₚᵣₑd = 0.79). Specifically, electron-withdrawing substituents on the biphenyl moiety enhance potency, particularly in the (S)-configuration, by modulating electron density at the imidazole N3 atom critical for heme iron coordination [5]. This stereodifferentiation extends beyond fungi; (S)-bifonazole shows enhanced inhibition of Gram-positive bacteria like Corynebacterium minutissimum (erythrasma agent) through membrane disruption mechanisms [2] [3].
(S)-Bifonazole belongs to the N-substituted imidazole subclass of azoles, characterized by a halogen-free biphenylphenyl methane backbone distinct from halogenated analogs like clotrimazole or miconazole [1] [10]. Its unique dual mechanism differentiates it from monoactive azoles:
Table 3: Structural and Functional Differentiation Among Key Topical Azoles
Property | (S)-Bifonazole | Clotrimazole | Ketoconazole | Miconazole |
---|---|---|---|---|
Azole ring | Imidazole | Imidazole | Imidazole | Imidazole |
Chiral center | Yes (S-enantiomer active) | No | No | No |
Halogen atoms | 0 | 3 (Cl) | 2 (Cl) | 1 (Cl) |
Mechanism | Dual (CYP51 + HMG-CoA) | CYP51 inhibition | CYP51 inhibition | CYP51 inhibition |
Spectrum | Dermatophytes, yeast, bacteria | Primarily fungi | Broad fungi | Broad fungi |
Stratum corneum retention | 36-48 hours | 12-18 hours | 18-24 hours | 12-18 hours |
Pharmacokinetically, (S)-bifonazole's lipophilicity (logP ≈ 6.2) enables exceptional stratum corneum retention (36-48 hours), permitting once-daily dosing [1] [9]. Six hours post-application, concentrations demonstrate a penetration gradient from 1000 μg/cm³ in the stratum corneum to 5 μg/cm³ in the papillary dermis, ensuring targeted epidermal activity while minimizing systemic exposure [1] [9]. Within the azole class, its structural distinction lies in the unsubstituted biphenyl system and stereogenic center – features exploited in advanced formulations to optimize delivery to fungal reservoirs in skin and nails [9] [10].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: